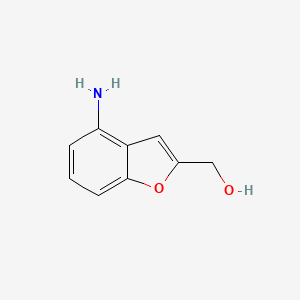
(4-Aminobenzofuran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminobenzofuran-2-yl)methanol is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Properties
Research indicates that (4-Aminobenzofuran-2-yl)methanol may exhibit anticancer properties. A study highlighted its potential as a lead compound for developing new anticancer agents targeting specific cancer cell lines. The compound's ability to inhibit tumor growth was attributed to its interaction with cellular pathways involved in cancer proliferation .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that this compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress markers and inflammatory responses in neuronal cultures .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in synthesizing more complex organic compounds. For instance, it can be used in the synthesis of benzofuran derivatives, which are known for their diverse biological activities .
Reactions and Derivatives
The compound can undergo several reactions, including alkylation and acylation, leading to derivatives that may possess enhanced biological activities or novel properties. These derivatives are often explored for their applications in pharmaceuticals and agrochemicals .
Material Science
Polymer Composites
In material science, this compound has been investigated as a component in polymer composites. Its incorporation into polymer matrices has shown potential for improving mechanical properties and thermal stability. Research has demonstrated that composites containing this compound exhibit enhanced performance compared to traditional materials .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a therapeutic agent .
Case Study 2: Neuroprotection
In another investigation focused on neuroprotection, researchers treated neuronal cultures with this compound under oxidative stress conditions. The findings revealed a marked reduction in cell death and inflammation markers, supporting its role as a neuroprotective agent .
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(4-amino-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H9NO2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5,10H2 |
Clé InChI |
BAQOEZJEEAZLGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=C(OC2=C1)CO)N |
SMILES canonique |
C1=CC(=C2C=C(OC2=C1)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















